![molecular formula C6H5BrIN B6600149 2-(bromomethyl)-6-iodopyridine CAS No. 1268159-92-7](/img/structure/B6600149.png)
2-(bromomethyl)-6-iodopyridine
Overview
Description
2-(Bromomethyl)-6-iodopyridine (2-BMIP) is an organic compound belonging to the pyridine family. It is a colorless liquid, with a boiling point of 73°C and a melting point of -18°C. 2-BMIP has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.
Mechanism of Action
2-(bromomethyl)-6-iodopyridine acts as an electrophile in the reaction with nucleophiles, such as amines and alcohols. The mechanism of action of 2-(bromomethyl)-6-iodopyridine involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. This results in the formation of a new carbon-carbon bond and the release of a bromide ion.
Biochemical and Physiological Effects
2-(bromomethyl)-6-iodopyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast and prostate cancer cells. It has also been shown to inhibit the growth of some types of bacteria, including Staphylococcus aureus. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
2-(bromomethyl)-6-iodopyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solutions. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. In addition, it is not very stable in the presence of strong acids and bases.
Future Directions
There are a number of potential future directions for the use of 2-(bromomethyl)-6-iodopyridine. It could be used to synthesize more complex organic compounds, such as pharmaceuticals, as well as to synthesize new polymers and heterocyclic compounds. It could also be used to develop more efficient and selective catalysts for organic synthesis. In addition, its anti-inflammatory and anti-oxidant properties could be further explored to develop new treatments for various diseases. Finally, its ability to inhibit the growth of cancer cells and bacteria could be further investigated to develop new therapies for these diseases.
Scientific Research Applications
2-(bromomethyl)-6-iodopyridine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, and as a reactant in the synthesis of organometallic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds. In addition, it is used as a reagent in the synthesis of a variety of other compounds.
properties
IUPAC Name |
2-(bromomethyl)-6-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJQBOJFCSYMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-iodopyridine | |
CAS RN |
1268159-92-7 | |
Record name | 2-(bromomethyl)-6-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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